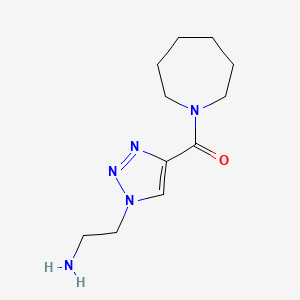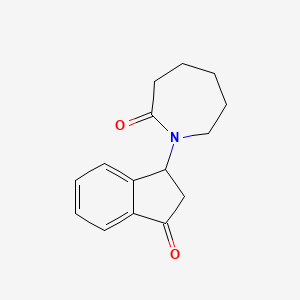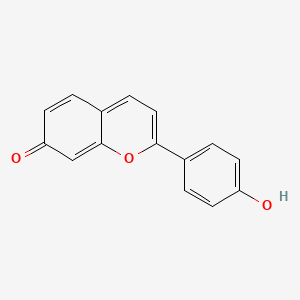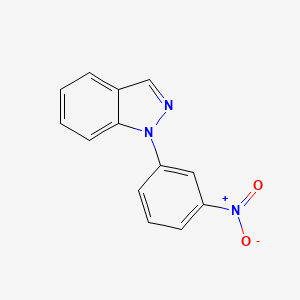![molecular formula C13H12N4O B11871258 4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline CAS No. 919278-08-3](/img/structure/B11871258.png)
4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a methyl group and an aniline moiety.
Preparation Methods
The synthesis of 4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-d]pyrimidine ring system.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be replaced with other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Scientific Research Applications
4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline involves its interaction with specific molecular targets, particularly kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby affecting cell signaling pathways. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a pyrimidine core and has shown significant kinase inhibitory activity.
Pyrrolo[2,3-d]pyrimidine:
Phenyl-1,2,4-triazoles: These compounds contain a triazole ring substituted with a phenyl group and have shown various biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent kinase inhibitory properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
919278-08-3 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyaniline |
InChI |
InChI=1S/C13H12N4O/c1-17-7-6-11-12(17)13(16-8-15-11)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3 |
InChI Key |
SPIBYZPLSRJMGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)




![1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11871196.png)


![N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide](/img/structure/B11871218.png)

![6-Methoxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11871224.png)

![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11871238.png)

